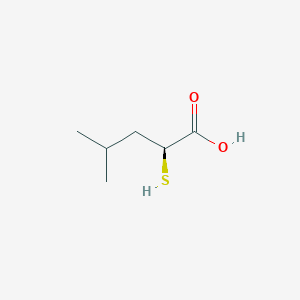
(2S)-4-Methyl-2-sulfanylpentanoic acid
Beschreibung
(2S)-4-Methyl-2-sulfanylpentanoic acid is a chiral carboxylic acid featuring a sulfanyl (-SH) group at the C2 position and a methyl branch at C2.
Eigenschaften
CAS-Nummer |
66386-08-1 |
|---|---|
Molekularformel |
C6H12O2S |
Molekulargewicht |
148.23 g/mol |
IUPAC-Name |
(2S)-4-methyl-2-sulfanylpentanoic acid |
InChI |
InChI=1S/C6H12O2S/c1-4(2)3-5(9)6(7)8/h4-5,9H,3H2,1-2H3,(H,7,8)/t5-/m0/s1 |
InChI-Schlüssel |
VOKMUKPTVFXIMU-YFKPBYRVSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)O)S |
Kanonische SMILES |
CC(C)CC(C(=O)O)S |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Differences
Key analogs and their distinguishing features are summarized below:
Key Observations:
Functional Group Impact: The sulfanyl (-SH) group in (2S)-4-Methyl-2-sulfanylpentanoic acid confers higher nucleophilicity and oxidation sensitivity compared to the chloro analog in . This makes it more reactive in thiol-disulfide exchange reactions . Sulfonamide derivatives () exhibit enhanced hydrogen-bonding capacity due to the -SO₂NH- group, favoring crystalline lattice formation—a trait exploited in crystallography and sustained-release drug formulations .
For example, the (2S)-configured chloro compound () has applications in asymmetric synthesis due to its defined stereochemistry .
In contrast, the nitrobenzenesulfonamide in could act as a photolabile protecting group .
Physicochemical Properties (Inferred)
- Solubility : Sulfanyl derivatives are typically less polar than sulfonamides but more soluble in organic solvents than carboxylic acids with halide substituents.
- Acidity : The -SH group (pKa ~10) is less acidic than -COOH (pKa ~5), but more acidic than -NH in sulfonamides (pKa ~12).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


